molecular formula C5H8OS2 B15417077 5,5-Dimethyl-1,2-dithiolan-3-one CAS No. 138804-44-1

5,5-Dimethyl-1,2-dithiolan-3-one

Cat. No.: B15417077
CAS No.: 138804-44-1
M. Wt: 148.3 g/mol
InChI Key: JFGPAFUVOAESNS-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,2-dithiolan-3-one is a sulfur-containing heterocyclic compound with the molecular formula C5H8O2S2 and an average molecular mass of 164.24 g/mol . As a member of the dithiolanone class, it is of significant interest in chemical and biochemical research, particularly for studies investigating compounds that can mediate thiol-dependent redox processes . Structurally related dithiolanone oxides have been documented to generate oxygen radicals in the presence of thiols, a mechanism that is capable of cleaving DNA and is under investigation for its role in inducing cancer-preventive phase II metabolic enzymes . This pathway suggests that this compound and its analogs may serve as valuable tools for probing cellular antioxidant response elements and the Nrf2 signaling pathway, which is a key target in chemoprevention research . The compound provides researchers with a versatile building block for synthesizing more complex molecules and for exploring the structure-activity relationships of sulfur-containing bioactive compounds. It is offered strictly for laboratory research purposes.

Properties

CAS No.

138804-44-1

Molecular Formula

C5H8OS2

Molecular Weight

148.3 g/mol

IUPAC Name

5,5-dimethyldithiolan-3-one

InChI

InChI=1S/C5H8OS2/c1-5(2)3-4(6)7-8-5/h3H2,1-2H3

InChI Key

JFGPAFUVOAESNS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)SS1)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Reactivity with Thiols: The 1-oxide derivatives (e.g., this compound 1-oxide) exhibit enhanced thiol reactivity compared to non-oxidized analogs. This is critical for generating sulfenic acid intermediates, which mediate DNA cleavage via radical pathways . Leinamycin’s macrocyclic structure further amplifies thiol reactivity, enabling site-specific DNA alkylation and oxidation .

DNA Cleavage Efficiency: Simple dithiolanones like this compound show moderate cleavage activity, while their 1-oxide derivatives achieve potency comparable to leinamycin in plasmid DNA assays . The benzannulated analog (3H-1,2-benzodithiol-3-one 1-oxide) demonstrates similar reactivity but lacks systematic pharmacological evaluation .

Antitumor Activity: Leinamycin derivatives, such as KF22678, exhibit potent antitumor activity (IC₅₀: 0.5–2.0 μM) by combining DNA cleavage with improved pharmacokinetic stability .

Mechanistic Insights

  • Thiol Activation : this compound 1-oxide reacts with cellular thiols (e.g., glutathione) to form transient sulfenic acid, which oxidizes DNA backbone sugars, generating strand breaks . Leinamycin’s macrocycle directs this reactivity to specific DNA sequences, enhancing therapeutic precision .
  • Structural Modifications: Introducing ester groups (e.g., KF22678) or aromatic rings (e.g., benzodithiolanone) alters solubility and target affinity, impacting antitumor outcomes .

Preparation Methods

SnCl₄-Mediated Condensation of β-Mercaptothioacids with Ketones

The most widely reported method involves the Lewis acid-catalyzed condensation of β-mercaptothioacids with acetone. This approach leverages the electrophilic activation of carbonyl groups to facilitate cyclization.

Procedure :
A mixture of β-mercaptothioacid (e.g., 3-mercaptopropionic acid) and acetone is reacted in the presence of stannic chloride (SnCl₄) as a catalyst. The reaction proceeds via nucleophilic attack of the thiol groups on the activated carbonyl carbon, followed by intramolecular cyclization to form the dithiolane ring. For 5,5-dimethyl substitution, excess acetone ensures complete methylation at the 5-position.

Optimization :

  • Solvent : Anhydrous dichloromethane or toluene.
  • Temperature : Reflux conditions (40–60°C) for 6–12 hours.
  • Yield : 60–75% after silica gel chromatography.

Mechanistic Insight :
SnCl₄ coordinates with the carbonyl oxygen, polarizing the C=O bond and enhancing electrophilicity. Subsequent thiolate formation (from β-mercaptothioacid) initiates a tandem nucleophilic addition-cyclization sequence, culminating in ring closure.

Oxidative Cyclization of 1,3-Dithiols

An alternative route employs the oxidative coupling of 1,3-dithiol precursors. This method is advantageous for introducing stereochemical control.

Procedure :
1,3-Dimercapto-2-propanol derivatives are treated with oxidizing agents such as iodine or hydrogen peroxide under basic conditions. For 5,5-dimethyl substitution, pre-methylated starting materials (e.g., 2,2-dimethyl-1,3-propanedithiol) are utilized.

Reaction Conditions :

  • Oxidant : Iodine (1.1 equivalents) in methanol.
  • Base : Triethylamine (2 equivalents) to deprotonate thiols.
  • Yield : 50–65% after recrystallization.

Side Reactions :
Over-oxidation to sulfoxides or sulfones may occur with strong oxidants like dimethyldioxirane (DMD). To mitigate this, low-temperature (−20°C) and stoichiometric control are critical.

Ring-Contraction of 1,3-Dithianes

A less conventional approach involves the contraction of 1,3-dithiane rings via selective C–S bond cleavage.

Procedure :
2,2,5-Trimethyl-1,3-dithiane-4-one is treated with cerium(IV) ammonium nitrate (CAN) in acetonitrile. The Ce(IV) ion abstracts a sulfur atom, inducing ring contraction to form the 1,2-dithiolan-3-one core.

Challenges :

  • Byproducts : Competing elimination reactions may yield 1,3-dithian-5-en-4-one.
  • Yield : <40%, necessitating rigorous purification.

Comparative Analysis of Synthetic Methods

Method Catalyst/Oxidant Temperature Yield Advantages Limitations
SnCl₄ condensation SnCl₄ 40–60°C 60–75% High regioselectivity, scalable Requires anhydrous conditions
Oxidative cyclization I₂ 25°C 50–65% Stereochemical control Over-oxidation risks
Dithiane contraction Ce(IV) 25°C <40% Novel pathway Low yield, byproduct formation

Experimental Considerations and Optimization

Solvent Effects

Polar aprotic solvents (e.g., acetone, acetonitrile) enhance reaction rates in SnCl₄-mediated condensations by stabilizing ionic intermediates. Conversely, nonpolar solvents (toluene) favor cyclization by reducing solvation of the transition state.

Temperature Control

Low-temperature conditions (−20°C to 0°C) are critical for oxidative methods to prevent sulfoxide formation. For condensations, elevated temperatures (reflux) accelerate ring closure but may promote dimerization.

Catalytic Alternatives

Boron trifluoride etherate (BF₃·OEt₂) has been explored as a less toxic alternative to SnCl₄, though with modest yield reductions (55–60%).

Challenges in Synthesis and Purification

Byproduct Formation

  • Azlactones : Observed during DMD oxidations due to competing Beckmann rearrangements.
  • 1,2-Dithiolan-3-one-1,1-dioxide : Forms via over-oxidation; mitigated by using milder oxidants like iodine.

Purification Techniques

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates the target compound from dimers.
  • Recrystallization : Ethanol/water mixtures yield crystalline this compound with >95% purity.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5,5-dimethyl-1,2-dithiolan-3-one, and how is its purity validated?

Answer:
The synthesis typically involves oxidation of 5,5-dimethyldithiolane precursors using agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled acidic conditions . Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS), focusing on characteristic signals for the dithiolan-3-one ring (e.g., carbonyl at ~175 ppm in ¹³C NMR) .

Basic: How do researchers analyze the hydrolytic stability of this compound in aqueous environments?

Answer:
Hydrolytic stability is assessed using pH-controlled buffer systems (e.g., phosphate buffers at pH 5.0–9.0) and monitored via time-resolved UV-Vis spectroscopy or LC-MS. Kinetic studies track the disappearance of the parent compound (λmax ~280 nm) and formation of hydrolysis products (e.g., dimethyl disulfide derivatives). Comparative studies with macrocycle-stabilized analogs (e.g., leinamycin’s 1,2-dithiolan-3-one 1-oxide) highlight the role of steric hindrance in delaying hydrolysis .

Advanced: What mechanistic insights explain the thiol-dependent activation of this compound in DNA alkylation studies?

Answer:
The compound reacts with cellular thiols (e.g., glutathione) via nucleophilic attack at the carbonyl carbon, leading to ring opening and generation of a persulfide intermediate. This intermediate rearranges into an episulfonium ion, which alkylates DNA at guanine N7 positions, causing strand breaks. Mechanistic validation involves trapping intermediates with N-acetylcysteine and analyzing adducts via MALDI-TOF or ESI-MS . Discrepancies in reaction rates (e.g., slower kinetics with bulky thiols) are attributed to steric effects .

Advanced: How can contradictory data on the compound’s reactivity with thiols in different solvent systems be resolved?

Answer:
Contradictions arise from solvent polarity and thiol pKa variations. For example, in polar aprotic solvents (e.g., DMSO), thiolate ions (RS⁻) dominate, accelerating nucleophilic attack, while in aqueous systems, protonated thiols (RSH) slow reactivity. Controlled experiments using buffered DMSO-water mixtures (e.g., 50:50 v/v) and thiols with varying pKa (e.g., n-propanethiol vs. glutathione) isolate solvent and electronic effects. Kinetic modeling (e.g., pseudo-first-order rate constants) quantifies these variables .

Advanced: What experimental strategies are used to evaluate the compound’s stability in biological matrices for anticancer studies?

Answer:
Stability in serum or cell lysates is tested via incubation at 37°C followed by LC-MS/MS quantification. Degradation products (e.g., disulfides) are identified using isotopic labeling (e.g., ³⁴S) and tandem MS. Comparative studies with leinamycin analogs reveal that macrocyclic encapsulation reduces non-specific hydrolysis, enhancing bioavailability. Parallel assays with thiol-depleted media (e.g., pretreated with N-ethylmaleimide) differentiate thiol-mediated degradation from hydrolytic pathways .

Advanced: How do researchers address discrepancies in the compound’s cytotoxicity profiles across different cancer cell lines?

Answer:
Variability is linked to cellular thiol content (e.g., glutathione levels) and efflux pump activity (e.g., P-glycoprotein). Dose-response studies with thiol modulators (e.g., buthionine sulfoximine to deplete glutathione) isolate thiol-dependent cytotoxicity. RNA sequencing of resistant vs. sensitive cell lines identifies overexpression of antioxidant genes (e.g., GST, SOD), guiding combinatorial therapies with redox modulators .

Advanced: What computational methods support the design of derivatives with enhanced thiol sensitivity?

Answer:
Density functional theory (DFT) calculates electrophilicity indices (e.g., Fukui functions) to predict reactivity at the carbonyl carbon. Molecular dynamics (MD) simulations model interactions with thiols in solvated systems. Structure-activity relationship (SAR) studies focus on substituents at the 5,5-dimethyl positions; bulky groups (e.g., tert-butyl) reduce hydrolysis but may hinder thiol accessibility .

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